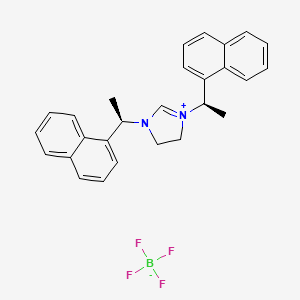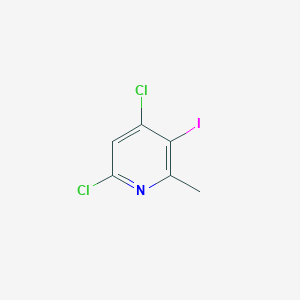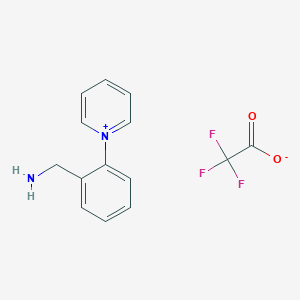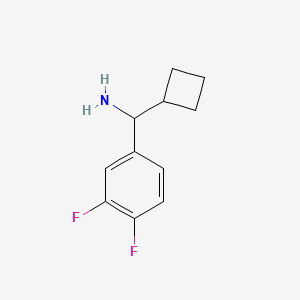
Piperidine-3,3-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine-3,3-diol hydrochloride is a nitrogen-containing heterocyclic compound. It features a six-membered ring with two hydroxyl groups attached to the third carbon atom and a hydrochloride group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3,3-diol hydrochloride typically involves the hydrogenation of pyridine derivativesThis can be achieved through various catalytic hydrogenation processes using catalysts such as cobalt, ruthenium, or nickel .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions. These methods allow for the efficient and scalable synthesis of the compound, ensuring high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Piperidine-3,3-diol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives .
Aplicaciones Científicas De Investigación
Piperidine-3,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Piperidine derivatives are explored for their potential as anticancer, antihypertensive, and antimicrobial agents.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of piperidine-3,3-diol hydrochloride involves its interaction with various molecular targets. It can modulate signaling pathways such as NF-κB and PI3K/Akt, which are crucial in cancer progression. The compound may also induce apoptosis through caspase-dependent pathways .
Comparación Con Compuestos Similares
Pyridine: A six-membered ring with one nitrogen atom, used as a precursor in the synthesis of piperidine.
Dihydropyridine: A partially saturated derivative of pyridine, often used in the synthesis of piperidine derivatives.
Piperidine: The parent compound, a six-membered ring with one nitrogen atom, widely used in medicinal chemistry
Uniqueness: Piperidine-3,3-diol hydrochloride is unique due to the presence of two hydroxyl groups at the third carbon atom, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other piperidine derivatives and enhances its potential for various applications .
Propiedades
Fórmula molecular |
C5H12ClNO2 |
|---|---|
Peso molecular |
153.61 g/mol |
Nombre IUPAC |
piperidine-3,3-diol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c7-5(8)2-1-3-6-4-5;/h6-8H,1-4H2;1H |
Clave InChI |
VEFJQBSCBRUGFG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)

![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)
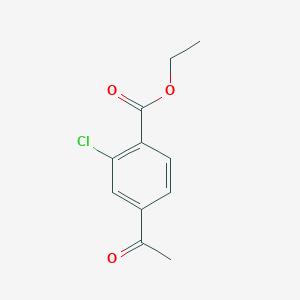
![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13656487.png)

